molecular formula C11H14N2O3 B8593978 6,7-Dimethoxy-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

6,7-Dimethoxy-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B8593978
M. Wt: 222.24 g/mol
InChI Key: VQJWYJFQEBOUOX-UHFFFAOYSA-N
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Patent
US06369057B1

Procedure details

4,5-Dimethoxy-1,2-dinitrobenzene (34.2 g, 0.15 mol) was hydrogenated in 500 ml of methanol with Raney nickel catalysis using 1 atm hydrogen. After the calculated amount of hydrogen had been taken up, the process was stopped, the catalyst was removed by filtration with suction, and the solvent was stripped off in vacuo. To remove the water completely, the mixture was taken up twice in methanol and reconcentrated. 4,5-Dimethoxy-1,2-phenylenediamine (24.0 g), which remained as a brown oil, was refluxed for 48 hours in 200 ml of ethanol (96%) together with 17.1 ml (0.15 mol) of methyl 2-chloropropionate, with an addition of 21.0 ml (0.15 mol) of triethylamine. The solution, which was very dark, was concentrated, the concentrate was taken up in ethyl acetate, the mixture was washed twice with water and dried (sodium sulfate), and the solvent was stripped off in vacuo. The crude product was crystallized by stirring with diethyl ether (6.2 g, 19%). A analytically pure sample of melting point 151° C. was obtained by silica gel chromatography using ethyl acetate as the eluent.
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
17.1 mL
Type
reactant
Reaction Step Six
Quantity
21 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([N+:11]([O-])=O)=[C:5]([N+:14]([O-])=O)[CH:4]=1.[H][H].Cl[CH:20]([CH3:25])[C:21](OC)=[O:22].C(N(CC)CC)C>CO.[Ni].C(O)C.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[O:9][CH3:10])[NH:11][C:21](=[O:22])[CH:20]([CH3:25])[NH:14]2

Inputs

Step One
Name
Quantity
34.2 g
Type
reactant
Smiles
COC1=CC(=C(C=C1OC)[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
17.1 mL
Type
reactant
Smiles
ClC(C(=O)OC)C
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring with diethyl ether (6.2 g, 19%)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration with suction
CUSTOM
Type
CUSTOM
Details
To remove the water completely
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
WASH
Type
WASH
Details
the mixture was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized
CUSTOM
Type
CUSTOM
Details
A analytically pure sample of melting point 151° C. was obtained by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
COC=1C=C2NC(C(NC2=CC1OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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